molecular formula C22H22N6O6S B2437318 Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate CAS No. 896292-58-3

Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate

Cat. No. B2437318
CAS RN: 896292-58-3
M. Wt: 498.51
InChI Key: GLXDREYUMNMMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H22N6O6S and its molecular weight is 498.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds similar to Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate have been studied for their antimicrobial activities. For example, triazole derivatives, including some containing piperazine, have demonstrated significant antimicrobial properties against various microorganisms (Bektaş et al., 2007). Additionally, new 1,2,4-triazol-3-one derivatives with Mannich bases incorporating piperazine showed good antimicrobial activity (Fandaklı et al., 2012).

Synthesis and Antagonist Activity

Compounds with structural similarities have been synthesized for their potential as antagonists in various biological activities. Piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine have shown potent adenosine A2a receptor antagonist properties, which could be beneficial in Parkinson's disease models (Vu et al., 2004).

Solar Energy Conversion

Furan derivatives, as part of the molecular structure, have been utilized in dye-sensitized solar cells. Phenothiazine derivatives with furan linkers displayed improved solar energy-to-electricity conversion efficiency, highlighting the potential of such compounds in renewable energy applications (Kim et al., 2011).

Antitumor Activity

Similar compounds have been investigated for their antitumor activities. A novel compound with structural resemblance showed significant in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).

Antihypertensive Agents

Triazolo[1,5-alpha]pyrimidines, which share some structural features, were synthesized as potential antihypertensive agents. Certain compounds demonstrated promising antihypertensive activity, indicating the potential therapeutic value of related compounds (Bayomi et al., 1999).

properties

IUPAC Name

ethyl 4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-nitrophenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O6S/c1-2-33-22(30)26-11-9-25(10-12-26)17(14-5-7-15(8-6-14)28(31)32)18-20(29)27-21(35-18)23-19(24-27)16-4-3-13-34-16/h3-8,13,17,29H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXDREYUMNMMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.